molecular formula C12H19BrCl2N2 B1450577 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride CAS No. 1820703-64-7

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

Cat. No. B1450577
CAS RN: 1820703-64-7
M. Wt: 342.1 g/mol
InChI Key: XVMXEVJMPWXRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride (3-BEP-DHC) is a chemical compound that is a derivative of the piperazine family. It has been used in a variety of scientific research applications, including as a ligand for binding studies and as a tool for biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride has been involved in various synthesis processes and studies of chemical properties. For instance, it has been used as an intermediate in the synthesis of mirtazapine, showcasing its role in the production of complex pharmaceutical compounds (Xuan Yun, 2003). Furthermore, its derivatives have been examined for their role in modeling the active site of type 3 copper proteins, indicating its significance in bioinorganic chemistry (Michael Merkel et al., 2005).

Biochemical Studies

Studies have also demonstrated the biochemical relevance of similar compounds, with particular focus on their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Гюльнара Артаваздовна Геворгян et al., 2017). Additionally, the effects of variations in the molecular structure on the activity of allosteric enhancers of the A1 adenosine receptor have been explored, indicating the compound's potential in pharmacological research (R. Romagnoli et al., 2012).

Crystallography and Material Sciences

In the field of crystallography and material sciences, the compound and its derivatives have been used to study the crystal structures and spectroscopic properties of various materials, highlighting its role in understanding the molecular and atomic architecture of substances (Sarra Soudani et al., 2016).

Antidepressant and Anxiolytic Properties

Lastly, phenylpiperazine derivatives, related to this compound, have been studied for their antidepressant- and anxiolytic-like effects in animal models, demonstrating the compound's potential therapeutic applications (K. Pytka et al., 2015).

Mechanism of Action

properties

IUPAC Name

3-(2-bromophenyl)-1-ethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13;;/h3-6,12,14H,2,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMXEVJMPWXRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 2
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 3
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 4
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 5
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride
Reactant of Route 6
3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.